1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19967354
InChI: InChI=1S/C22H27N3O4S/c1-15-5-3-4-6-20(15)22(27)25-13-11-18(12-14-25)21(26)24-16(2)17-7-9-19(10-8-17)30(23,28)29/h3-10,16,18H,11-14H2,1-2H3,(H,24,26)(H2,23,28,29)
SMILES:
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.5 g/mol

1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC19967354

Molecular Formula: C22H27N3O4S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide -

Specification

Molecular Formula C22H27N3O4S
Molecular Weight 429.5 g/mol
IUPAC Name 1-(2-methylbenzoyl)-N-[1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C22H27N3O4S/c1-15-5-3-4-6-20(15)22(27)25-13-11-18(12-14-25)21(26)24-16(2)17-7-9-19(10-8-17)30(23,28)29/h3-10,16,18H,11-14H2,1-2H3,(H,24,26)(H2,23,28,29)
Standard InChI Key AMHPNFCOXACDDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N

Introduction

1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. Its molecular formula is C22H27N3O4S, and it features a piperidine ring, a sulfonamide group, and a methylbenzoyl moiety . This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Synthesis and Chemical Reactions

The synthesis of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide typically involves multi-step reactions, including acylation and amination processes. Solvents like dichloromethane are commonly used due to their ability to dissolve both polar and non-polar substrates effectively. Reaction conditions such as temperature and time are critical for achieving desired outcomes.

Synthesis StepDescription
Primary ReactionsAcylation and amination processes
Common SolventDichloromethane
Critical FactorsTemperature and time

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures may act as inhibitors for certain enzymes, potentially modulating pathways involved in inflammation or cancer progression. The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Potential ApplicationDescription
Enzyme InhibitionModulation of inflammation or cancer pathways
Biological TargetsEnzymes or receptors involved in disease pathways

Research Findings and Future Directions

Research continues to explore the efficacy and safety profiles of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide, contributing to the broader field of medicinal chemistry focused on improving therapeutic agents. Further studies are needed to fully elucidate its biological activities and potential therapeutic applications.

Research FocusDescription
Efficacy and SafetyOngoing studies to determine therapeutic potential
Future DirectionsContinued exploration of biological activities and applications

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